molecular formula CH6BrN B1254693 Methylamine hydrobromide CAS No. 6876-37-5

Methylamine hydrobromide

Cat. No.: B1254693
CAS No.: 6876-37-5
M. Wt: 111.97 g/mol
InChI Key: ISWNAMNOYHCTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamine hydrobromide is an organic compound with the chemical formula CH₃NH₂·HBr. It is a derivative of methylamine, where the amine group is protonated by hydrobromic acid. This compound is commonly used in organic synthesis and as a precursor in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylamine hydrobromide can be synthesized by reacting methylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where methylamine gas is bubbled through hydrobromic acid, resulting in the formation of this compound crystals upon evaporation of the solvent.

Industrial Production Methods: In industrial settings, this compound is produced by the direct combination of methylamine and hydrobromic acid under controlled conditions. The process involves careful handling of the reactants to ensure safety and efficiency. The resulting product is then purified and crystallized for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Methylamine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to methylamine using reducing agents such as lithium aluminum hydride.

    Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed:

    Substitution: Products include various substituted amines.

    Reduction: The primary product is methylamine.

    Condensation: Products include imines or Schiff bases.

Scientific Research Applications

Methylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.

    Medicine: It is used in the synthesis of active pharmaceutical ingredients and intermediates.

    Industry: It is employed in the production of resins, rubber chemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylamine hydrobromide involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

    Methylamine Hydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.

    Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

    Ethylamine: Contains an ethyl group instead of a methyl group.

Uniqueness: Methylamine hydrobromide is unique due to its specific reactivity with hydrobromic acid, which imparts distinct properties and reactivity patterns compared to other similar compounds. Its use as a precursor in the synthesis of perovskite materials for solar energy conversion highlights its importance in advanced material science .

Properties

IUPAC Name

methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNAMNOYHCTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-89-5 (Parent)
Record name Methylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

111.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-37-5
Record name Methylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine hydrobromide
Reactant of Route 2
Methylamine hydrobromide
Reactant of Route 3
Methylamine hydrobromide
Reactant of Route 4
Methylamine hydrobromide
Reactant of Route 5
Methylamine hydrobromide
Reactant of Route 6
Methylamine hydrobromide
Customer
Q & A

Q1: What is the significance of the 5-HT2A receptor in neuropathic pain, and how does methylamine hydrobromide contribute to its study?

A1: The 5-HT2A receptor, a subtype of serotonin receptor, plays a crucial role in the development and maintenance of neuropathic pain. Studies have shown that after nerve injury, like spinal nerve ligation (SNL), there's an increase in 5-HT2A receptor activity in the dorsal horn neurons of the spinal cord []. This heightened activity contributes to spinal hyperexcitability, essentially making the nervous system overly sensitive to stimuli, which in turn contributes to chronic pain.

Q2: How does TCB-2, containing this compound, help researchers understand the interaction between 5-HT2A receptors and mGluR1 in neuropathic pain?

A2: Research suggests a complex interplay between 5-HT2A receptors and metabotropic glutamate receptor 1 (mGluR1) in the context of neuropathic pain []. TCB-2 has been instrumental in unraveling this relationship. Studies show that TCB-2 application enhances C-fiber evoked dorsal horn potentials in animals with SNL, indicating increased pain signaling. This effect is blocked by an mGluR1 antagonist, suggesting that 5-HT2A receptor activation might be influencing mGluR1 activity to modulate pain transmission [].

Q3: Beyond neuropathic pain, what other neurological conditions are being investigated using compounds containing this compound, and what insights have been gained?

A3: Research using TCB-2 has extended to investigating its potential in managing spasticity after spinal cord injury (SCI) []. Spasticity, characterized by stiff and difficult muscle movements, is a common consequence of SCI, often linked to impaired neuronal inhibition in the spinal cord.

Q4: Are there any studies exploring the long-term effects of this compound-containing compounds like TCB-2?

A4: While TCB-2 shows promise in preclinical studies, research on its long-term effects is ongoing. One study explored the potential of TCB-2 to mitigate the development of neurodegenerative diseases, a known risk factor associated with persistent neuropathic pain []. This study demonstrated that TCB-2 administration not only reduced neuropathic pain in a rat model but also showed potential in reducing markers associated with future neurodegeneration [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.